N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine
Description
Chemical Structure:
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine is a morpholine derivative featuring a pyrazole substituent at the 3-position of the morpholine ring and a methylamine group at the 2-position. Its stereochemistry is defined as (2S,3S), which is critical for its interactions with biological targets .
Properties
IUPAC Name |
N-methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-12-7-10-11(14(2)4-5-16-10)9-6-13-15(3)8-9/h6,8,10-12H,4-5,7H2,1-3H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUFGPKSXSYCA-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(N(CCO1)C)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1[C@@H](N(CCO1)C)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine involves several key steps:
Formation of the Pyrazole Ring: Synthesis begins with the formation of a pyrazole ring, typically using hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds.
Construction of the Morpholine Ring: This involves the nucleophilic substitution reaction between an epoxide and a primary amine, followed by cyclization.
Chiral Resolution: Ensuring the correct (2S,3S) configuration requires specific catalysts or resolution techniques.
Industrial Production Methods
On an industrial scale, the production methods are scaled up with a focus on optimizing yield and purity. This involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: To improve efficiency and consistency.
Crystallization and Recrystallization: For purifying the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or catalytic systems.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst can reduce double bonds or other oxidized functionalities.
Substitution: The presence of nitrogen and oxygen atoms makes it susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substituting Agents: Halogenating agents for electrophilic substitutions, organolithium reagents for nucleophilic substitutions.
Major Products Formed from These Reactions
Oxidation: Formation of oxidized derivatives, possibly including ketones or aldehydes.
Reduction: Hydrogenated derivatives where double bonds or nitro groups are reduced.
Substitution: Derivatives with altered substituents depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
The compound is studied for its unique reactivity and stability, making it valuable for synthesizing other complex molecules.
Biology
Research explores its interaction with biological molecules, including enzymes and receptors, to understand its potential therapeutic applications.
Medicine
Industry
Used in the development of materials with specific properties, such as advanced polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine primarily interacts with:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Mechanistic Insights
Its effects are mediated through specific molecular interactions, which can be studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Molecular Properties :
- Formula : C₁₁H₂₀N₄O
- Molecular Weight : 222.17 g/mol
- CAS No.: 2059908-65-3
- Purity : 95% (as listed in commercial catalogs) .
These methods suggest the parent compound’s amine group is reactive for functionalization .
Applications :
The compound was cataloged as a building block for pharmaceutical or agrochemical research, though it is currently discontinued . Pyrazole-containing morpholines are often explored for bioactivity, such as plant growth modulation or neurological target engagement .
Structural and Functional Analogues
The table below compares key structural features, properties, and applications of the target compound with its analogues:
Key Findings :
Impact of Pyrazole vs. Other Heterocycles: Pyrazole-containing compounds (e.g., target compound, C26) are linked to plant growth modulation , while pyrazolopyridine derivatives () target neurological pathways like the norepinephrine transporter (NET) . Imidazole-substituted morpholines () may alter binding affinity due to differences in electron distribution .
Role of Stereochemistry :
The (2S,3S) configuration in the target compound likely enhances target selectivity compared to racemic or diastereomeric forms, as seen in chiral drug design .
Synthetic Flexibility :
The secondary amine in the target compound allows derivatization via sulfonylation () or alkylation (), enabling diverse pharmacological profiles. For example, fluoroethyl derivatives (e.g., FE@PHOXI1) improve metabolic stability .
Substituent Effects: Methyl vs. Pyrazole Substitutions: Allyl or tert-butyl groups () introduce steric bulk, which may reduce activity in plant models compared to the methyl-substituted parent compound .
Physical Property Considerations :
Biological Activity
N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N4O. Its molecular weight is approximately 286.38 g/mol. The structure features a morpholine ring substituted with a methyl group and a pyrazole moiety, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds containing the pyrazole and morpholine frameworks exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial and fungal strains. For instance, derivatives of 1-methyl-pyrazole have been utilized in fungicidal applications, demonstrating synergy with other active compounds to combat plant pathogens .
- Anticancer Potential : Some studies suggest that pyrazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth and proliferation. Further research is needed to elucidate the specific pathways affected by this compound.
- Neurological Effects : The morpholine structure is known for its neuroactive properties. Preliminary studies suggest potential applications in treating neurological disorders; however, more detailed investigations are required to confirm these effects.
The exact mechanism of action for this compound is not fully understood but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Neuropharmacology :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O |
| Molecular Weight | 286.38 g/mol |
| Antimicrobial Activity | Effective against bacteria and fungi |
| Anticancer Potential | Induces apoptosis in cancer cells |
| Neurological Effects | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
